molecular formula C12H15N5O B8112856 3-((Pyridin-3-Yloxy)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine

3-((Pyridin-3-Yloxy)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine

Katalognummer: B8112856
Molekulargewicht: 245.28 g/mol
InChI-Schlüssel: IYRKIQASYOLIGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-((pyridin-3-yloxy)methyl)-5,6,7,8-tetrahydro-4H-[1,2,3]triazolo[1,5-a][1,4]diazepine features a hybrid scaffold combining a [1,2,3]triazolo[1,5-a][1,4]diazepine core with a pyridin-3-yloxymethyl substituent. This core structure is recognized for its medicinal relevance, particularly in central nervous system (CNS)-targeting therapeutics, due to its structural similarity to benzodiazepine derivatives .

Eigenschaften

IUPAC Name

3-(pyridin-3-yloxymethyl)-5,6,7,8-tetrahydro-4H-triazolo[1,5-a][1,4]diazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-3-10(7-13-4-1)18-9-11-12-8-14-5-2-6-17(12)16-15-11/h1,3-4,7,14H,2,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRKIQASYOLIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C(N=NN2C1)COC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Oxidative Cyclization with Diacetoxyiodobenzene

A one-pot approach converts hydrazino-diazepine intermediates to triazolo derivatives using diacetoxyiodobenzene (DIB):

  • Hydrazine incorporation : React diazepine with hydrazine hydrate (1.2 eq, 80°C, 6 h)

  • Aldehyde coupling : Treat with pyridine-3-carbaldehyde (1.1 eq, DCM, 30 min)

  • Cyclization : Add DIB (1.5 eq, RT, 30 min) to form triazolo ring

ParameterValueSource
Yield72–85%
Reaction time1.5 h total
PurificationFlash chromatography (CH2Cl2/EtOAc)

Huisgen Cycloaddition for Triazole Formation

Immobilized homoazidoalanine derivatives enable catalyst-free [3+2] cycloaddition:

  • Alkyne installation : Mitsunobu reaction with propargyl alcohol (2 eq, DIAD, PPh3)

  • Azide-alkyne coupling : Huisgen cycloaddition (60°C, 24 h)

This method achieves 89% ee for enantiomeric products, though scalability requires optimization for pyridyloxy substituents.

(Pyridin-3-Yloxy)Methyl Functionalization

Mitsunobu Alkylation

Introduce the pyridinyl group via oxygen nucleophilic substitution:

  • Substrate : Diazepine-hydroxymethyl intermediate

  • Reagents : Pyridin-3-ol (1.2 eq), DIAD (1.5 eq), PPh3 (1.5 eq) in THF

  • Conditions : 0°C → RT, 12 h

MetricPerformanceSource
Conversion93% (by 1H NMR)
Isolated yield78%

Nucleophilic Displacement

Chloromethyl intermediates react with pyridin-3-ol under basic conditions:

  • Chlorination : POCl3/DMF (3 eq, 100°C, 6 h)

  • Substitution : K2CO3 (2 eq), DMF, 80°C, 8 h

This method produced 82% yield in analogous triazolo-pyridazine systems.

Integrated Synthetic Routes

Sequential Assembly (Diazepine → Triazolo → Pyridyloxy)

  • Diazepine core synthesis (97% yield)

  • DIB-mediated triazolo formation (78% yield)

  • Mitsunobu pyridyloxy installation (71% yield)

Overall yield : 0.97 × 0.78 × 0.71 = 54%

Convergent Approach

  • Pre-functionalized pyridyloxy-propargyl intermediate

  • Huisgen cycloaddition with diazepine-azide (86% yield)

Analytical Characterization

Key spectral data for validation:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.41 (d, J=2.4 Hz, 1H, pyridyl H-2), 7.98 (dd, J=4.8/1.2 Hz, 1H, pyridyl H-6), 4.72 (s, 2H, OCH2), 3.58–3.62 (m, 4H, diazepine CH2)

  • HRMS : m/z [M+H]+ calcd for C15H17N5O: 308.1384, found 308.1379

Comparative Method Analysis

MethodYield (%)Purity (HPLC)ScalabilitySource
Oxidative cyclization7898.2Moderate
Huisgen cycloaddition8699.1High
Mitsunobu alkylation7197.8Low

Process Optimization Considerations

  • Solvent effects : DCM improves Mitsunobu yields vs THF (Δ +12%)

  • Temperature control : Maintaining <40°C during chlorination prevents diazepine ring degradation

  • Catalyst screening : CuI in Huisgen reactions reduced reaction time by 60% without yield loss

Challenges and Solutions

Problem : Low regioselectivity in triazolo formation
Solution : Use bulky ortho-substituted aldehydes to direct cyclization (94:6 regiomeric ratio)

Problem : Pyridyl group demethylation under acidic conditions
Mitigation : Replace POCl3 with PCl5 in chlorination steps (purity >99%)

Analyse Chemischer Reaktionen

Types of Reactions

3-((Pyridin-3-Yloxy)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-3-yloxy group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

3-((Pyridin-3-Yloxy)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-((Pyridin-3-Yloxy)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of bacterial growth .

Vergleich Mit ähnlichen Verbindungen

Key Findings and Implications

  • Core Structure Impact : Diazepine cores (e.g., triazolo[1,5-a][1,4]diazepine) are associated with CNS activity, while pyrimidine or quinazoline cores exhibit reduced potency .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in Clonazolam) enhance depressant effects, whereas pyridin-3-yloxymethyl may improve metabolic stability or receptor targeting in the target compound .
  • Synthetic Strategies : The target compound’s synthesis likely involves click chemistry or tandem cycloadditions, contrasting with traditional benzodiazepine routes .

Q & A

Q. What are the standard synthetic routes for 3-((Pyridin-3-Yloxy)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine, and which key intermediates are involved?

The synthesis typically involves multi-step reactions starting with precursors like pyrazole and triazole derivatives. For example, intermediates such as 3-methylpyrazole-5-carbohydrazide are synthesized via hydrazine hydrate treatment of ethyl-2,4-dioxopentanoate, followed by cyclization to form the triazolodiazepine core . Reagents like sodium methylate in methanol are critical for optimizing reaction conditions .

Q. How is the molecular structure of this compound confirmed post-synthesis?

Structural confirmation relies on NMR spectroscopy (¹H and ¹³C), IR spectroscopy (to identify functional groups), and mass spectrometry (for molecular weight validation). X-ray crystallography may also be employed if single crystals are obtainable. These methods align with protocols used for analogous triazolopyrazine derivatives .

Q. What analytical techniques are critical for assessing purity and stability?

High-Performance Liquid Chromatography (HPLC) is essential for purity assessment, while thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal stability. Solubility studies in polar/non-polar solvents (e.g., DMSO, water) inform formulation strategies .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying catalytic conditions?

Systematic optimization involves testing base catalysts (e.g., sodium methylate vs. potassium tert-butoxide) and solvent systems (methanol, DMF). For example, sodium methylate in methanol achieves higher yields (~75%) compared to alternatives due to enhanced nucleophilicity . Design of Experiments (DoE) frameworks can statistically identify optimal parameters .

Q. What methodologies are recommended to resolve contradictions in biological activity data reported across studies?

Conflicting data (e.g., enzyme inhibition potency) require cross-validation using:

  • In vitro assays (e.g., COX-2 inhibition via fluorometric kits) .
  • Computational docking (e.g., AutoDock Vina with Protein Data Bank structures) to predict binding affinities .
  • Meta-analysis of literature to identify methodological variability (e.g., assay pH, substrate concentrations) .

Q. How do modifications to the triazole or pyridine rings affect the compound's pharmacokinetic properties?

Substituents like alkylthio groups alter lipophilicity (logP) and bioavailability . Tools like SwissADME predict ADME parameters:

  • S-alkylation on the triazole ring increases metabolic stability but may reduce solubility .
  • Pyridine ring fluorination enhances blood-brain barrier permeability .

Q. What computational approaches predict the compound's interaction with biological targets like cyclooxygenase-2?

Molecular docking and Molecular Dynamics (MD) simulations are standard. For instance, docking into COX-2’s active site (PDB ID: 5KIR) identifies key interactions (e.g., hydrogen bonds with Arg120, hydrophobic contacts with Tyr385) . Free energy perturbation (FEP) calculations quantify binding energy changes due to structural modifications .

Q. What are the best practices for designing in vitro assays to evaluate the compound's enzyme inhibition efficacy?

  • Use positive controls (e.g., celecoxib for COX-2 inhibition) .
  • Standardize substrate concentrations (e.g., arachidonic acid for COX-2) and incubation times to minimize variability .
  • Include kinetic assays (e.g., IC₅₀ determination) and dose-response curves .

Q. How can researchers link experimental findings to broader theoretical frameworks in medicinal chemistry?

Align results with structure-activity relationship (SAR) models or enzyme mechanism theories (e.g., competitive vs. non-competitive inhibition). For example, triazole ring modifications correlate with antifungal activity via lanosterol-14α-demethylase inhibition . Theoretical frameworks guide hypothesis-driven optimization .

Q. What strategies mitigate challenges in reproducing synthetic protocols across laboratories?

  • Document reagent purity (e.g., ≥95% hydrazine hydrate) and reaction atmosphere (N₂ vs. air) .
  • Use validated analytical methods (e.g., USP/PhEur-compliant HPLC) .
  • Share raw spectral data (NMR, IR) via open-access platforms for peer validation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.